

(Z)-SU14813: A Comprehensive Analysis of Kinase Selectivity

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Compound of Interest

Compound Name: (Z)-SU14813

CAS No.: 627908-92-3

Cat. No.: B1684611

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(Z)-SU14813, a potent small-molecule inhibitor, demonstrates significant promise in targeted cancer therapy due to its multi-targeted inhibition of several receptor tyrosine kinases (RTKs) crucial for tumor growth, angiogenesis, and metastasis. This technical guide provides an in-depth analysis of the kinase selectivity of **(Z)-SU14813**, detailing its inhibitory activity against a panel of kinases, the experimental protocols for these assessments, and the signaling pathways it modulates.

Kinase Selectivity Profile

(Z)-SU14813 exhibits a distinct selectivity profile, primarily targeting split-kinase domain RTKs. Its potent inhibitory activity is most pronounced against Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like Tyrosine Kinase 3 (FLT3).^{[1][2]} The compound was identified from the same chemical library as sunitinib and shares a similar broad-spectrum RTK inhibitory profile.^{[1][2]}

Biochemical assays have quantified the inhibitory concentration (IC₅₀) of **(Z)-SU14813** against a range of kinases, highlighting its high affinity for its primary targets. The following table summarizes the IC₅₀ values for **(Z)-SU14813** against key kinases.

Kinase Target	IC50 (nM)
VEGFR1	2
VEGFR2	50
PDGFR β	4
KIT	15
FLT3	0.002-0.05 μ mol/L
CSF1R/FMS	0.002-0.05 μ mol/L

Note: The IC50 values for FLT3 and CSF1R/FMS were reported as a range in the source material.[\[1\]](#)

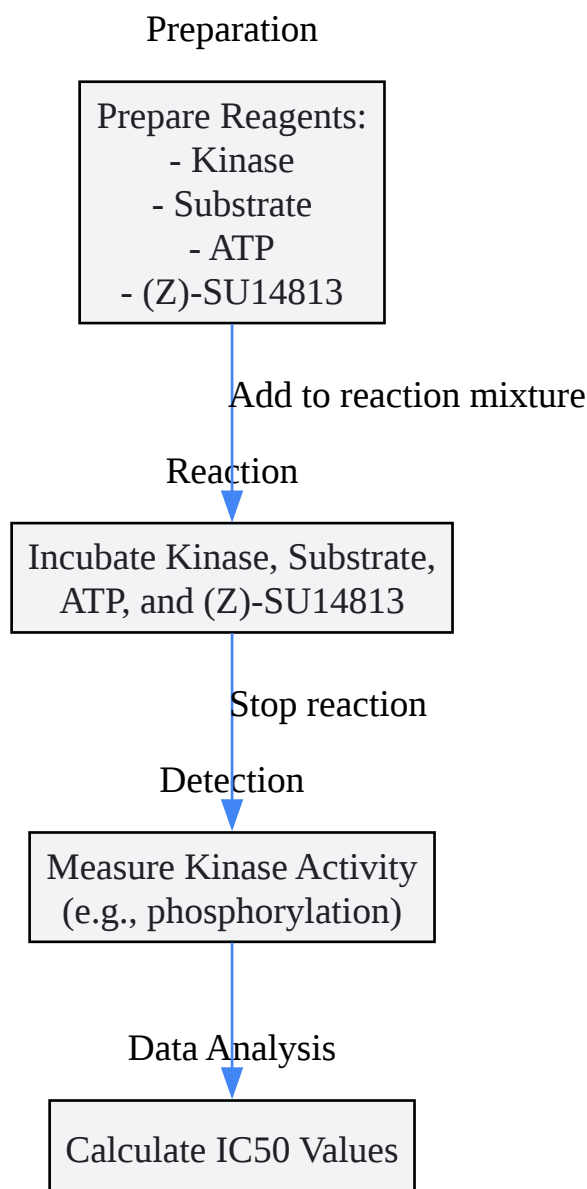
In cellular assays, **(Z)-SU14813** effectively inhibited the ligand-dependent phosphorylation of its target kinases. For instance, in porcine aorta endothelial cells overexpressing these receptors, the cellular IC50 values were 5.2 nM for VEGFR-2, 9.9 nM for PDGFR- β , and 11.2 nM for KIT. [\[3\]](#) Conversely, the compound showed weak activity against non-target kinases such as the Epidermal Growth Factor Receptor (EGFR), with an IC50 greater than 1,500 nmol/L in HT-29 human colon adenocarcinoma cells which highly express EGFR.[\[1\]](#) This demonstrates a high degree of selectivity for its intended targets.[\[1\]](#)

Experimental Protocols

The determination of the kinase selectivity of **(Z)-SU14813** involved both biochemical and cellular assays.

Biochemical Kinase Assays

Biochemical assays were performed to determine the direct inhibitory effect of **(Z)-SU14813** on the kinase activity of its targets. While the specific proprietary protocols for the initial high-throughput screening are not detailed, the general methodology for such assays involves the following steps:



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Biochemical Kinase Assay Workflow

Cellular Assays

Cellular assays were conducted to evaluate the effect of **(Z)-SU14813** on kinase activity within a cellular context. A common method is the receptor phosphorylation ELISA.[1]

Receptor Phosphorylation ELISA Protocol:

- **Cell Seeding:** Appropriate cell lines (e.g., transfected NIH 3T3 cells) are seeded in 96-well plates in growth medium and allowed to adhere for 6-8 hours.
- **Serum Starvation:** The growth medium is replaced with a serum-reduced medium (0.1% fetal bovine serum) and the cells are incubated overnight at 37°C to reduce basal receptor phosphorylation.
- **Compound Treatment:** **(Z)-SU14813** is diluted in 100% DMSO and added to the cells at a final DMSO concentration of 0.1% (v/v).
- **Ligand Stimulation:** After incubation with the compound, cells are stimulated with the appropriate ligand (e.g., VEGF, PDGF) to induce receptor phosphorylation.
- **Lysis and Detection:** Cells are lysed, and the level of phosphorylated receptor is quantified using an ELISA-based method.

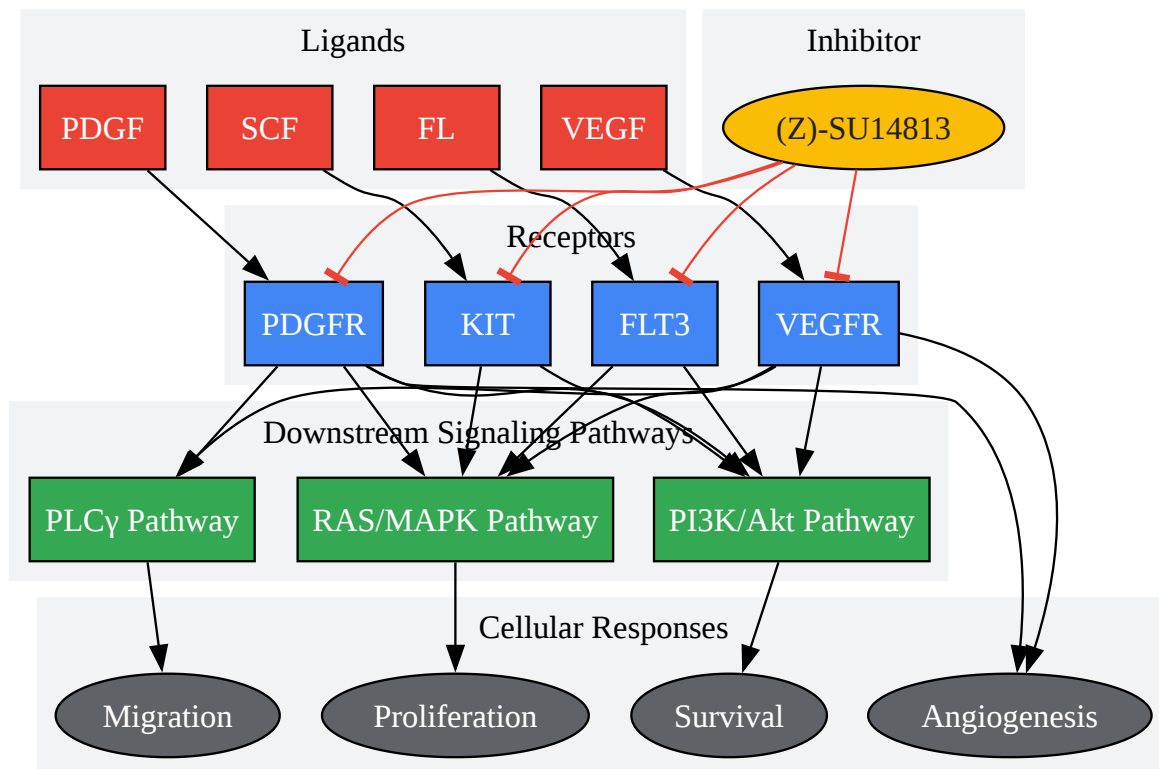
Growth Factor-Stimulated Endothelial Cell Survival Assay:

This assay assesses the functional consequence of kinase inhibition.

- **Cell Seeding:** Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates.
- **Serum Starvation:** Cells are starved for 18 hours in a low-serum medium.
- **Compound Incubation:** Cells are incubated with varying concentrations of **(Z)-SU14813**.
- **Growth Factor Stimulation:** Cells are then treated with a growth factor such as VEGF or bFGF.
- **Cell Viability Measurement:** After a 3-day incubation, cell numbers are determined using a viability assay like the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.^[1]

Signaling Pathways Modulated by **(Z)-SU14813**

(Z)-SU14813 exerts its anti-angiogenic and anti-tumor effects by simultaneously inhibiting multiple signaling pathways initiated by its target RTKs. These pathways are critical for cell proliferation, survival, migration, and angiogenesis.



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